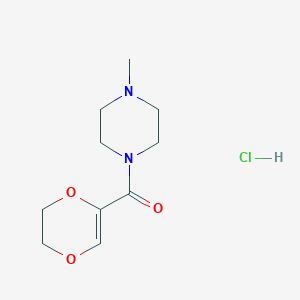![molecular formula C13H11FN4OS B6021567 8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6021567.png)
8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one, also known as FBTA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FBTA is a purine derivative that has been synthesized using various methods and has shown promising results in several studies. In
作用機序
The mechanism of action of 8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is not fully understood, but it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which is essential for DNA replication and cell proliferation. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is another mechanism by which it exerts its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, this compound has been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid. This compound has also been found to have a neuroprotective effect, as it was able to protect neurons from oxidative stress-induced cell death.
実験室実験の利点と制限
8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one has several advantages for lab experiments, including its high yield of synthesis, its potential anticancer activity, and its anti-inflammatory and antioxidant properties. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one research, including investigating its potential as a therapeutic agent for cancer and inflammatory diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo and to investigate its potential for drug development.
合成法
8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-fluorobenzylboronic acid with 9-methyl-6-oxopurin-1(6H)-yl acetate in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 3-fluorobenzylamine with 9-methyl-6-iodopurin-1(6H)-yl acetate in the presence of a palladium catalyst and a base. Both methods have been reported to yield this compound in good to excellent yields.
科学的研究の応用
8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one has been found to have potential applications in scientific research, particularly in the field of cancer research. Several studies have reported that this compound exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
8-[(3-fluorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSAMSLASOQEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B6021493.png)
![methyl {1-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6021506.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6021512.png)
![N-(3-isoxazolylmethyl)-2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6021524.png)
![2-[(4-bromophenyl)imino]-5-(2-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B6021531.png)

![[4-(2-ethoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6021542.png)
![2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine](/img/structure/B6021555.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021558.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6021560.png)

![1-(4-fluorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6021576.png)
![3-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6021583.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6021585.png)